molecular formula C47H98N4O22P4 B13407280 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt)

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt)

Cat. No.: B13407280
M. Wt: 1195.2 g/mol
InChI Key: HIQNCTCJCORHBS-PRERETILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a complex phosphoinositide. It is a derivative of phosphatidylinositol, a lipid molecule that plays a crucial role in cellular signaling pathways. This compound is involved in various biological processes, including cell growth, metabolism, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) involves the esterification of stearic acid and arachidonic acid with glycerol, followed by phosphorylation with inositol trisphosphate. The reaction conditions typically require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the ester and phosphate bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions to achieve high yield and purity. The final product is purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives have different biological activities and can be used in various research applications .

Scientific Research Applications

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule by binding to and activating various proteins involved in cellular signaling pathways. These interactions lead to the activation or inhibition of downstream signaling cascades, ultimately affecting cellular processes such as growth, metabolism, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific combination of fatty acids and inositol trisphosphate groups. This unique structure allows it to participate in specific cellular signaling pathways and exhibit distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C47H98N4O22P4

Molecular Weight

1195.2 g/mol

IUPAC Name

tetraazanium;[(1S,2S,4S,5R)-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]-3-[[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C47H86O22P4.4H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13,17,19,22,24,28,30,39,42-47,50-51H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,61,62)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60);4*1H3/b13-11-,19-17-,24-22-,30-28-;;;;/t39-,42+,43+,44?,45-,46+,47?;;;;/m1..../s1

InChI Key

HIQNCTCJCORHBS-PRERETILSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.